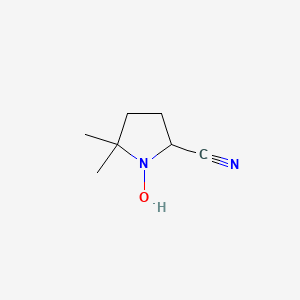
Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate is a complex organic compound with a unique structure that includes multiple oxo groups and a thianthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate typically involves the reaction of thianthrene derivatives with appropriate reagents to introduce the oxo and carboxylate groups. Common synthetic routes include:
Oxidation of Thianthrene Derivatives: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxo groups.
Esterification: Reacting the resulting carboxylic acids with methanol in the presence of acid catalysts to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidation Products: Higher oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Amides, alcohols, and other substituted derivatives.
Scientific Research Applications
Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, while the thianthrene core can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate: Similar in structure but with different substituents.
This compound: Another thianthrene derivative with varying functional groups.
Uniqueness
This compound is unique due to its specific combination of oxo and ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62128-65-8 |
|---|---|
Molecular Formula |
C16H12O8S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
dimethyl 5,5,10,10-tetraoxothianthrene-1,7-dicarboxylate |
InChI |
InChI=1S/C16H12O8S2/c1-23-15(17)9-6-7-11-13(8-9)25(19,20)12-5-3-4-10(16(18)24-2)14(12)26(11,21)22/h3-8H,1-2H3 |
InChI Key |
WEVNNXZZKKGNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-](/img/structure/B14543768.png)


![Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)](/img/structure/B14543772.png)





![1-Nitro-4-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14543787.png)



